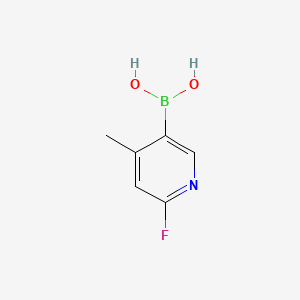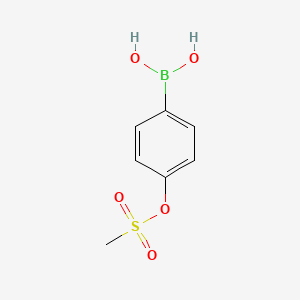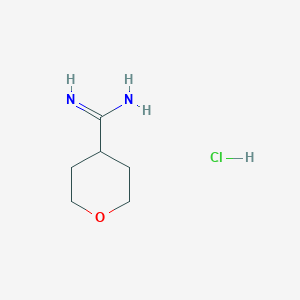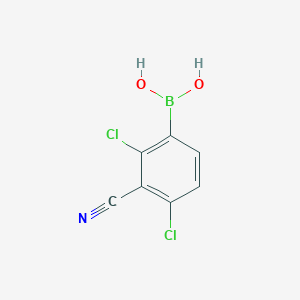
2,4-Dichloro-3-cyanophenylboronic acid
描述
2,4-Dichloro-3-cyanophenylboronic acid is a chemical compound with the empirical formula C7H4BCl2NO2 and a molecular weight of 215.83 . It is a solid substance .
Synthesis Analysis
The compound can be used as an organoboron component in Suzuki-Miyaura couplings. The Suzuki-Miyaura coupling is a Nobel Prize-winning cross-coupling reaction in organic chemistry that utilizes organoboron compounds and organic electrophiles in the presence of a palladium catalyst to form carbon-carbon bonds.Molecular Structure Analysis
The SMILES string of the compound is OB(C1=CC=C(C(C#N)=C1Cl)Cl)O . The InChI key is FFNJVSXDMXUODJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The dichloro substitution can deactivate the phenyl ring towards nucleophilic attack, potentially affecting reaction rates. On the other hand, the cyano group can act as a mild electron-withdrawing group, potentially influencing the regioselectivity of the coupling reaction.Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 420.9±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 71.1±3.0 kJ/mol . The flash point is 208.3±31.5 °C . The index of refraction is 1.597 . The molar refractivity is 47.5±0.4 cm3 .科学研究应用
Drug Discovery
In the realm of drug discovery, 2,4-Dichloro-3-cyanophenylboronic acid serves as a building block for creating novel pharmaceuticals . Its unique structure allows for the development of new drugs with potential therapeutic applications. It’s particularly useful for:
Analytical Chemistry
2,4-Dichloro-3-cyanophenylboronic acid: can be utilized in analytical chemistry as a reagent or a standard for calibrating instruments . Its well-defined structure and properties make it suitable for:
Biochemistry
In biochemistry, this compound can be used to study enzyme interactions and kinetics, as boronic acids often interact with enzymes like serine proteases . Potential uses include:
Environmental Science
The environmental impact of chemicals is an important area of study2,4-Dichloro-3-cyanophenylboronic acid can be examined for its environmental stability and degradation products . This is crucial for:
作用机制
Target of Action
2,4-Dichloro-3-cyanophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms that are involved in the bond formation .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 2,4-Dichloro-3-cyanophenylboronic acid acts as an organoboron reagent . The boron atom in the compound forms a bond with a carbon atom, which is then transferred to a palladium atom during the transmetalation step of the reaction . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway that is affected by 2,4-Dichloro-3-cyanophenylboronic acid . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the formation of new carbon-carbon bonds, which can lead to the creation of complex organic molecules .
Pharmacokinetics
Its bioavailability would depend on the specific experimental conditions, including the solvent used, the presence of a palladium catalyst, and the temperature and pressure of the reaction .
Result of Action
The primary result of the action of 2,4-Dichloro-3-cyanophenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants used in the reaction .
Action Environment
The action of 2,4-Dichloro-3-cyanophenylboronic acid is influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the solvent used, the temperature and pressure of the reaction, and the specific palladium catalyst employed . Additionally, precautions should be taken to avoid dust formation and inhalation of the compound, as well as contact with skin and eyes .
安全和危害
The compound is classified as a combustible solid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .
属性
IUPAC Name |
(2,4-dichloro-3-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BCl2NO2/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNJVSXDMXUODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)C#N)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656899 | |
| Record name | (2,4-Dichloro-3-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-cyanophenylboronic acid | |
CAS RN |
957120-87-5 | |
| Record name | (2,4-Dichloro-3-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



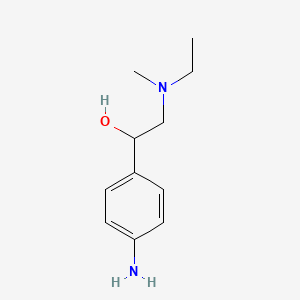

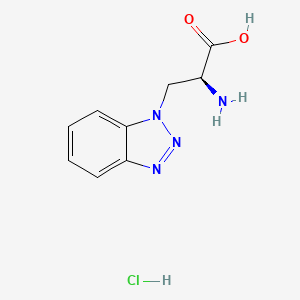
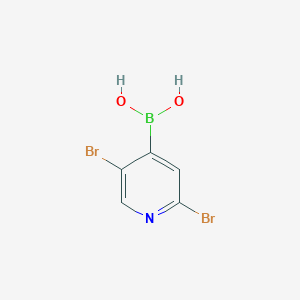
![ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1386655.png)
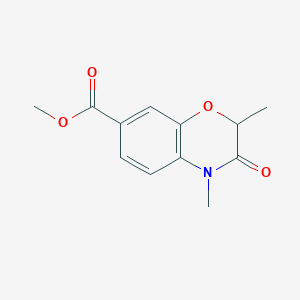


![2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1386661.png)

